molecular formula C24H26BrN5O2S2 B15040678 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B15040678
M. Wt: 560.5 g/mol
InChI Key: ZXKISOHGHJSUIA-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a brominated indole structure, and an acetohydrazide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for coupling reactions. The final step involves the condensation of the acetohydrazide with the brominated indole derivative under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2-FURYL)ETHANONE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANEDIOIC ACID

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of benzothiazole, brominated indole, and acetohydrazide moieties. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H26BrN5O2S2

Molecular Weight

560.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide

InChI

InChI=1S/C24H26BrN5O2S2/c1-3-11-29(12-4-2)15-30-19-10-9-16(25)13-17(19)22(23(30)32)28-27-21(31)14-33-24-26-18-7-5-6-8-20(18)34-24/h5-10,13,32H,3-4,11-12,14-15H2,1-2H3

InChI Key

ZXKISOHGHJSUIA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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